Boc-Gln-Ala-Arg-AMC HCl

Description

Significance of Fluorogenic Peptide Substrates in Enzymology

Fluorogenic peptide substrates are indispensable in modern enzymology for several reasons. These molecules are engineered to be non-fluorescent or have low fluorescence until they are acted upon by a specific enzyme. This enzymatic cleavage liberates a fluorophore, a molecule that emits light of a particular wavelength when excited by another wavelength, resulting in a measurable signal. The intensity of the fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for real-time monitoring of enzyme activity. This method offers high sensitivity, enabling the detection of even minute amounts of enzymatic activity, and is highly adaptable for high-throughput screening (HTS) applications, which are crucial in the search for new drugs. chemimpex.comvulcanchem.com The specificity of these substrates can be tailored by designing the peptide sequence to be recognized by a particular protease, making them powerful tools for studying individual enzymes within complex biological mixtures.

Overview of Boc-Gln-Ala-Arg-AMC HCl's Role as a Research Tool

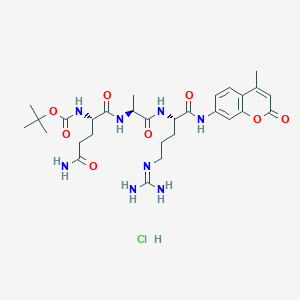

This compound is a synthetic tetrapeptide composed of the amino acids Glutamine (Gln), Alanine (B10760859) (Ala), and Arginine (Arg). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter. biosynth.com This specific sequence, particularly the Arginine at the P1 position (the amino acid residue immediately preceding the cleavage site), makes it a prime substrate for trypsin-like serine proteases. pubcompare.ai These enzymes cleave the peptide bond between Arginine and AMC.

Upon cleavage, the AMC molecule is released from the quenching effects of the peptide, resulting in a significant increase in fluorescence. This property makes this compound an excellent tool for:

Measuring Protease Activity: It is widely used to quantify the activity of proteases such as trypsin, matriptase, and transmembrane protease, serine 2 (TMPRSS2). glpbio.commedchemexpress.comcymitquimica.com

Enzyme Kinetics Studies: The substrate allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). jascoinc.com

Inhibitor Screening: It is a gold-standard substrate in high-throughput screening assays to identify and characterize inhibitors of specific proteases. vulcanchem.com

Cancer Research: Given the involvement of certain proteases in cancer progression, this substrate aids in investigating tumor growth and metastasis. chemimpex.com

Properties

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H/t16-,19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANUSPBJOFUEZ-BOKRKPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43ClN8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The utility of Boc-Gln-Ala-Arg-AMC HCl in research is underpinned by its specific chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C29H42N8O8 · HCl |

| Molecular Weight | 667.16 g/mol chemimpex.com |

| Appearance | White Lyophilisate cymitquimica.com |

| Purity | ≥95% to >99% (depending on supplier) sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in DMSO, water, and methanol. targetmol.comsigmaaldrich.com |

| Storage Conditions | Store lyophilized powder at -20°C. peptanova.de Stock solutions in DMSO should be stored at -20°C to -80°C and protected from light. glpbio.com |

| Excitation Wavelength | ~360-380 nm glpbio.comtargetmol.com |

| Emission Wavelength | ~440-460 nm glpbio.comtargetmol.com |

Synthesis and Purification

The synthesis of Boc-Gln-Ala-Arg-AMC HCl is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The N-terminal Boc group protects the amino group of the growing peptide from unwanted reactions. After the peptide chain is assembled, it is cleaved from the resin and the protecting groups are removed. The final step involves the purification of the crude product, commonly by high-performance liquid chromatography (HPLC), to achieve the high purity required for sensitive enzymatic assays. The purified peptide is then converted to its hydrochloride salt.

Mechanism of Action and Detection

The mechanism of action of Boc-Gln-Ala-Arg-AMC HCl as a fluorogenic substrate is a straightforward yet elegant process. In its intact form, the AMC fluorophore is attached to the peptide, and its fluorescence is quenched. When a protease that recognizes the Gln-Ala-Arg sequence, such as trypsin or TMPRSS2, is present, it catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the AMC molecule. jascoinc.com

This cleavage event liberates the free AMC, which is highly fluorescent. The increase in fluorescence can be detected and quantified using a fluorometer or a fluorescence microplate reader. The rate of the increase in fluorescence is directly proportional to the enzymatic activity under the given experimental conditions. targetmol.com

Contribution to Understanding Disease Mechanisms and Therapeutic Development

Investigation of Protease Dysregulation in Pathological States

The dysregulation of protease activity is a hallmark of numerous pathological conditions. Boc-Gln-Ala-Arg-AMC HCl serves as a critical reagent for quantifying this activity, providing insights into disease mechanisms.

Role in Pancreatitis Research and Digestive Protease Activation Studies

Inappropriate activation of digestive proteases within the pancreas is a key event in the initiation of pancreatitis. nih.gov Boc-Gln-Ala-Arg-AMC is a commonly used fluorogenic substrate to measure trypsin activity in pancreatic homogenates, which is a central marker of pancreatitis. nih.govresearchgate.net Studies have utilized this substrate to investigate the optimal conditions for detecting intrapancreatic trypsin activation in experimental models of pancreatitis. nih.gov For instance, research has shown that using Boc-Gln-Ala-Arg-AMC allows for the quantification of trypsin activity, which can be inhibited by specific inhibitors, confirming the substrate's utility in studying the disease's molecular underpinnings. pnas.org

Furthermore, research has compared Boc-Gln-Ala-Arg-AMC with other substrates to refine trypsin activity assays. While it is a routinely used substrate, some studies suggest that other substrates might offer lower background activity in control animals, thereby enhancing the measured fold-increase in trypsin activation during pancreatitis. nih.gov This highlights the ongoing efforts to optimize experimental protocols using this important tool.

Applications in Cancer Biology Research, including Tumor Growth and Metastasis

Proteases play a significant role in cancer progression, including tumor growth, invasion, and metastasis. nih.gov this compound has been instrumental in studying the activity of proteases implicated in these processes. chemimpex.com For example, it is used to measure the activity of matriptase, a protease that is often overexpressed in various cancers and contributes to their malignant properties. gavinpublishers.comaacrjournals.org

In prostate cancer research, this substrate is used to assess the activity of Transmembrane Protease, Serine 2 (TMPRSS2), which is involved in cell invasion and metastasis. medchemexpress.com By quantifying the proteolytic activity of TMPRSS2, researchers can understand its role in activating other proteases like matriptase, which in turn promotes extracellular matrix degradation and tumor progression. aacrjournals.org The ability to measure this activity with Boc-Gln-Ala-Arg-AMC has facilitated the screening of potential therapeutic inhibitors.

| Protease Target | Cancer Type | Role of Protease | Application of Boc-Gln-Ala-Arg-AMC |

|---|---|---|---|

| Matriptase | Renal Cell Carcinoma, Prostate Cancer | Tumor growth, invasion, metastasis, angiogenesis gavinpublishers.comaacrjournals.org | Measure enzymatic activity for inhibitor screening gavinpublishers.comaacrjournals.org |

| TMPRSS2 | Prostate Cancer | Cell invasion, metastasis, activation of other proteases aacrjournals.org | Assess proteolytic activity to understand its role in cancer progression aacrjournals.org |

| DESC1 | Squamous Cell Carcinoma | Tumorigenic properties | Used to detect enzymatic activity, though less efficiently than other substrates nih.gov |

Studies on Viral Entry Mechanisms, particularly SARS-CoV-2 and TMPRSS2 Priming

The entry of several viruses, including SARS-CoV-2, into host cells is dependent on the priming of the viral spike protein by host proteases. acs.org TMPRSS2 is a key host cell surface protease that facilitates this process. acs.orgpaijournal.com Boc-Gln-Ala-Arg-AMC has been widely adopted as a fluorogenic substrate to measure the enzymatic activity of TMPRSS2 in the context of SARS-CoV-2 research. medchemexpress.comacs.orgmedchemexpress.com

Researchers have developed biochemical assays using this substrate to screen for inhibitors of TMPRSS2, which could potentially block viral entry and serve as a therapeutic strategy for COVID-19. acs.org Studies have successfully used Boc-Gln-Ala-Arg-AMC to identify the most effective peptide substrate for TMPRSS2 and to test the inhibitory effects of various compounds. acs.orgnih.gov These investigations are crucial for understanding the viral entry mechanism and for the rapid development of antiviral drugs. news-medical.net

Analysis of Inflammatory Conditions (e.g., Post-Inflammatory Visceral Hypersensitivity)

Protease activity is also implicated in inflammatory conditions and associated symptoms like visceral hypersensitivity, a common feature of Irritable Bowel Syndrome (IBS). nih.govnih.gov Research has shown that colonic samples from individuals with IBS release higher levels of proteolytic activity that can cleave arginine sites, a reaction that can be monitored using Boc-Gln-Ala-Arg-AMC. nih.gov

In animal models of post-inflammatory visceral hypersensitivity, this substrate is used to measure trypsin-like activity in colonic tissue. nih.govmdpi.comfrontiersin.org Studies have demonstrated a significant increase in this activity in post-colitis animals compared to healthy controls, and this increased activity correlates with the severity of inflammation. mdpi.com The administration of serine protease inhibitors has been shown to reduce both the trypsin-like activity, as measured by the cleavage of Boc-Gln-Ala-Arg-AMC, and the associated visceral hypersensitivity. mdpi.com

| Condition | Protease Activity Measured | Key Finding | Reference |

|---|---|---|---|

| Post-Inflammatory Visceral Hypersensitivity (Rat Model) | Trypsin-like activity in colonic tissue | Significantly increased in post-colitis rats compared to controls. mdpi.com | mdpi.com |

| Irritable Bowel Syndrome (IBS) | Proteolytic activity (arginine cleavage) in colonic biopsies | 2- to 3-fold higher in IBS patients than in controls. nih.gov | nih.gov |

| Acute Colitis (Rat Model) | Trypsin-like activity in colonic samples | No significant difference between treated and untreated animals. frontiersin.org | frontiersin.org |

Screening and Development of Protease Inhibitors

The ability to accurately measure protease activity using this compound makes it an essential tool for the discovery and development of new protease inhibitors.

Identification of Novel Inhibitory Compounds

High-throughput screening (HTS) assays are a cornerstone of modern drug discovery. vulcanchem.com this compound is well-suited for such assays due to its fluorogenic nature, which allows for rapid and sensitive detection of protease inhibition. chemimpex.com This substrate has been employed in the screening of compound libraries to identify novel inhibitors of various proteases, including those involved in cancer and viral infections. acs.org

For example, in the search for therapeutics against COVID-19, researchers have used Boc-Gln-Ala-Arg-AMC in cell-based and biochemical assays to screen for inhibitors of TMPRSS2. acs.orgpaijournal.comnews-medical.net These screens have successfully identified existing drugs and novel compounds that can block the activity of this crucial viral-priming protease. paijournal.comnews-medical.net This demonstrates the direct contribution of this chemical compound to the rapid identification of potential therapeutic leads.

Evaluation of Inhibitor Potency and Selectivity against Target Proteases

The fluorogenic peptide substrate, this compound, is a pivotal tool in the fields of biochemistry and pharmacology for the quantitative assessment of protease inhibitor potency and selectivity. chemimpex.comvulcanchem.com Its utility lies in its specific design, which allows for the sensitive detection of the activity of certain serine proteases, including trypsin, transmembrane protease, serine 2 (TMPRSS2), and matriptase. medchemexpress.compeptanova.de The evaluation of inhibitors is critical for drug discovery and for understanding the regulatory roles of these enzymes in various physiological and pathological processes. chemimpex.com

The fundamental principle behind its use involves a proteolytic cleavage reaction. The peptide sequence, Gln-Ala-Arg, is recognized and cleaved by the target protease at the bond between arginine (Arg) and the fluorescent group, 7-amino-4-methylcoumarin (B1665955) (AMC). acs.org In its intact, conjugated form, the AMC group has low fluorescence. acs.org Upon enzymatic cleavage, the free AMC is released, which results in a significant increase in fluorescence intensity when excited at approximately 360-380 nm, with an emission peak around 440-460 nm. glpbio.comgavinpublishers.com The rate of this fluorescence increase is directly proportional to the enzyme's activity.

To evaluate inhibitor potency, researchers conduct enzymatic assays in the presence of varying concentrations of a potential inhibitor. The ability of the compound to reduce the rate of AMC release from Boc-Gln-Ala-Arg-AMC is measured. This allows for the determination of key inhibitory parameters, most commonly the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor. targetmol.com This method is highly adaptable for high-throughput screening (HTS) of large compound libraries to identify new protease inhibitors. chemimpex.comvulcanchem.comacs.org

For instance, in the pursuit of therapeutics for COVID-19, a biochemical assay was developed using Boc-Gln-Ala-Arg-AMC to screen for inhibitors of TMPRSS2, a protease essential for SARS-CoV-2 viral entry. acs.org In this study, Boc-Gln-Ala-Arg-AMC was identified as the most effective substrate out of six candidates, showing the highest percentage of AMC release in the presence of active TMPRSS2. acs.orgnih.gov The assay was then used to profile known inhibitors and screen for new ones. acs.org

Furthermore, assessing inhibitor selectivity is crucial to minimize off-target effects. Boc-Gln-Ala-Arg-AMC can be used in parallel with other substrates specific for different proteases. By comparing the IC50 values of an inhibitor against the target protease (e.g., matriptase) versus a panel of related proteases (e.g., uPA, hepsin, thrombin, plasmin), a selectivity profile can be established. gavinpublishers.comfrontiersin.org For example, a study on matriptase inhibitors used this substrate to confirm the on-target activity and then ran selectivity assays against other proteases to ensure the inhibitor was specific. gavinpublishers.com

Research has also employed this substrate to investigate the activity of trypsin-like proteases in disease models. In a study on post-inflammatory visceral hypersensitivity in rats, Boc-Gln-Ala-Arg-AMC was used to measure increased colonic trypsin-like activity. The administration of a serine protease inhibitor, UAMC-00050, was shown to significantly decrease this activity, demonstrating the inhibitor's efficacy in a biological context. mdpi.com Similarly, the substrate has been used to measure matriptase activity in intestinal epithelial cells and to demonstrate the inhibitory effects of compounds like MI-432 and MI-460. tandfonline.comtandfonline.com

The kinetic parameter, the Michaelis constant (Km), for Boc-Gln-Ala-Arg-AMC with TMPRSS2 has been determined to be 14.5 µM, indicating a high affinity that makes it suitable for assays even with low enzyme concentrations. This high sensitivity is critical for robust and reproducible drug screening efforts.

The following table summarizes research findings where this compound was used to evaluate protease inhibitors.

| Target Protease | Inhibitor(s) | Key Findings | Reference(s) |

| TMPRSS2 | Camostat, Nafamostat, Gabexate | Boc-Gln-Ala-Arg-AMC was the most avid substrate for TMPRSS2. The assay was used to profile these clinical candidates. | acs.org |

| Matriptase | Compound-15 | Used Boc-Gln-Ala-Arg-AMC to monitor matriptase activity and demonstrated dose-dependent inhibition by Compound-15. | gavinpublishers.com |

| Matriptase | MI-432, MI-460 | Both compounds significantly decreased the cleavage of Boc-Gln-Ala-Arg-AMC by matriptase in intestinal epithelial cells. | tandfonline.comtandfonline.com |

| Trypsin-like proteases | UAMC-00050 | The inhibitor significantly decreased elevated trypsin-like activity in the colon of post-colitis rats, as measured by the cleavage of Boc-Gln-Ala-Arg-AMC. | mdpi.com |

| Tryptase | Various diphenyl phosphonate (B1237965) probes | Boc-Gln-Ala-Arg-AMC was used as the fluorogenic substrate (Km = 250 µM) to determine the IC50 values of novel inhibitors. | frontiersin.org |

Advanced Research Concepts and Future Directions

Development of Modified Peptide Probes for Enhanced Specificity or New Targets

The core structure of Boc-Gln-Ala-Arg-AMC provides a versatile scaffold for the development of next-generation peptide probes with tailored functionalities. stanford.edu The Gln-Ala-Arg peptide sequence is specifically recognized and cleaved by trypsin and other proteases with similar substrate specificity, such as matriptase and transmembrane protease, serine 2 (TMPRSS2). peptanova.deglpbio.com However, the principles of peptide-based enzyme substrates allow for systematic modifications to enhance specificity for a particular protease or to shift its targeting profile towards entirely new enzymes.

One primary strategy involves the alteration of the peptide sequence . By substituting the glutamine, alanine (B10760859), or arginine residues with other natural or unnatural amino acids, researchers can fine-tune the substrate's affinity for different proteases. nih.gov This approach is guided by an understanding of the unique amino acid preferences within the active site of the target enzyme. For instance, creating a library of substrates with variations at the P2 and P3 positions (the alanine and glutamine in this case) can help identify sequences that are more selectively cleaved by a specific protease, thereby minimizing off-target activity in complex biological samples. nih.gov

Another avenue for modification lies in the replacement of the fluorophore . While the 7-amido-4-methylcoumarin (AMC) group is widely used due to its favorable fluorescent properties upon cleavage, alternative fluorophores can be employed to overcome specific experimental limitations. For example, fluorophores with longer excitation and emission wavelengths can reduce background fluorescence in cellular and tissue samples. Furthermore, the development of quenched fluorescent substrates, where a quencher molecule dampens the fluorophore's signal until the peptide is cleaved, can significantly improve the signal-to-noise ratio in sensitive assays.

These modifications, summarized in the table below, are instrumental in expanding the utility of the core Boc-Gln-Ala-Arg-AMC structure for a broader range of research applications.

| Modification Strategy | Rationale | Potential Outcome |

| Peptide Sequence Alteration | To match the specific amino acid preferences of a target protease's active site. | Enhanced substrate specificity, reduced off-target cleavage, and targeting of new proteases. |

| Alternative Fluorophore Conjugation | To improve signal detection in various experimental settings (e.g., live-cell imaging, tissue analysis). | Reduced background fluorescence, increased sensitivity, and suitability for multiplexed assays. |

| Quenched Fluorescent Probe Design | To minimize background signal and increase the dynamic range of the assay. | Improved signal-to-noise ratio and enhanced sensitivity for detecting low levels of protease activity. |

Integration into Complex Biological Systems Research and Pathway Elucidation

The ability to quantify specific protease activity makes Boc-Gln-Ala-Arg-AMC HCl an invaluable tool for dissecting complex biological pathways. Dysregulation of trypsin-like serine proteases is implicated in a variety of physiological and pathological processes, including cancer progression and viral infections. By applying this substrate to cell lysates, tissue homogenates, or even in live-cell imaging, researchers can gain insights into the functional state of these enzymatic pathways.

A notable example of its application is in the study of pancreatic cancer. Researchers have utilized Boc-Gln-Ala-Arg-AMC to monitor trypsin activity in the cell lysates of pancreatic cancer cells. nih.gov This allows for the investigation of processes such as the activation of trypsinogen (B12293085) and its role in disease progression. nih.gov By measuring the fluorescence released from the cleaved AMC, a direct correlation to the level of active trypsin in the cellular environment can be established. nih.gov

Furthermore, this substrate has been instrumental in studying proteases involved in viral entry. The TMPRSS2 protease, which is a key target of Boc-Gln-Ala-Arg-AMC, plays a crucial role in the priming of the spike protein of viruses like SARS-CoV-2, a necessary step for viral fusion with the host cell membrane. The use of this substrate in high-throughput screening assays has facilitated the discovery of TMPRSS2 inhibitors, which are being investigated as potential antiviral therapeutics.

Potential for Novel Research Diagnostic Tool Development

The specificity of Boc-Gln-Ala-Arg-AMC for certain disease-relevant proteases suggests its potential as a foundational component for the development of novel research diagnostic tools. Elevated or aberrant activity of proteases like trypsin and TMPRSS2 is associated with various pathologies, including pancreatitis, cancer, and viral infections. glpbio.commedchemexpress.com Assays built around this substrate could, therefore, serve as indicators of disease presence or progression.

For instance, the development of a robust and sensitive assay to measure the activity of TMPRSS2 in patient samples could provide valuable information for diseases where this protease is implicated. While still in the research phase, the transition from a laboratory tool to a component of a diagnostic assay is a conceivable future direction. This would likely involve the optimization of the substrate for use in complex biological fluids, such as blood or urine, and its integration into standardized clinical laboratory platforms.

The key advantages of using a fluorogenic substrate like Boc-Gln-Ala-Arg-AMC in a diagnostic context would be the direct measurement of enzymatic activity, which can be a more accurate reflection of the pathological state than simply measuring the protein levels of the enzyme.

Emerging Applications in Proteomics and Chemical Biology Research

The utility of this compound is expanding into the broader fields of proteomics and chemical biology. In proteomics, which involves the large-scale study of proteins, this substrate can be used for activity-based protein profiling (ABPP). ABPP aims to characterize the active enzymes within a complex proteome. While traditional ABPP often uses probes that covalently bind to the active site of an enzyme, fluorogenic substrates like Boc-Gln-Ala-Arg-AMC can be used in parallel to provide a dynamic and quantitative measure of the activity of specific proteases within a complex biological sample. stanford.edu

In the realm of chemical biology, this compound serves as a valuable tool for high-throughput screening (HTS) of small molecule libraries to identify novel protease inhibitors. The simplicity and sensitivity of the fluorescent readout make it highly amenable to the automated and miniaturized formats of HTS. This has been particularly evident in the search for inhibitors of TMPRSS2 as potential treatments for COVID-19.

Moreover, the core chemical structure of Boc-Gln-Ala-Arg-AMC can be adapted to create more sophisticated chemical biology tools. For example, by replacing the Boc protecting group with a reactive "warhead" and incorporating a reporter tag, the substrate can be converted into an activity-based probe that covalently labels the active site of the target protease. This allows for the subsequent identification and quantification of the active enzyme using techniques like mass spectrometry.

The continued development and application of Boc-Gln-Ala-Arg-AMC and its derivatives are poised to provide deeper insights into the roles of trypsin-like proteases in health and disease, and to accelerate the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. How should Boc-Gln-Ala-Arg-AMC·HCl stock solutions be prepared to ensure stability and reproducibility in enzyme assays?

- Methodological Answer : Dissolve the compound in DMSO to prepare 1–10 mM stock solutions. For example, a 5 mM solution requires 0.2998 mL DMSO and 1.4989 mL Tris-HCl buffer (100 mM, pH 8.5, with 100 µg/mL BSA). Aliquot and store at -20°C to -80°C, avoiding repeated freeze-thaw cycles to prevent degradation .

Q. What are the standard experimental parameters for using Boc-Gln-Ala-Arg-AMC·HCl in TMPRSS2 proteolytic activity assays?

- Methodological Answer :

- Substrate concentration : 10 µM in reaction buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0) .

- Incubation : 37°C for 1 hour.

- Fluorescence measurement : Ex/Em wavelengths of 360/465 nm or 340/440 nm, depending on instrumentation .

- Controls : Include blank reactions (substrate without enzyme) to subtract background fluorescence .

Q. What are the critical considerations for storage and handling of Boc-Gln-Ala-Arg-AMC·HCl to maintain its stability in long-term experiments?

- Methodological Answer :

- Store lyophilized powder at 2–8°C; reconstituted solutions should be stored at -20°C in light-protected vials .

- Avoid prolonged exposure to ambient temperature during preparation.

- Verify purity (≥95%) via HPLC before critical experiments to rule out degradation .

Q. How can buffer composition affect Boc-Gln-Ala-Arg-AMC·HCl fluorescence readouts in protease assays?

- Methodological Answer :

- pH sensitivity: Optimal activity for TMPRSS2 occurs at pH 8.0–8.5. Deviations >0.5 pH units may reduce signal .

- Ionic strength: High NaCl concentrations (e.g., 150 mM) mimic physiological conditions but may require adjustment for other proteases .

- Additives: BSA (100 µg/mL) stabilizes enzymes but may interfere with fluorescence; validate compatibility .

Advanced Research Questions

Q. How can researchers optimize Boc-Gln-Ala-Arg-AMC·HCl-based assays for high-throughput screening (HTS) applications?

- Methodological Answer :

- Miniaturization : Use 384-well plates and reduce reaction volumes to 20–50 µL .

- Automation : Integrate liquid handlers for precise substrate dispensing.

- Kinetic monitoring : Measure fluorescence every 5–10 minutes to capture linear enzymatic activity phases .

- Z’-factor validation : Ensure Z’ > 0.5 by testing positive (enzyme + substrate) and negative (substrate-only) controls .

Q. What experimental strategies mitigate discrepancies in Boc-Gln-Ala-Arg-AMC·HCl fluorescence signals across replicate assays?

- Methodological Answer :

- Normalization : Use internal standards (e.g., free AMC) to calibrate plate readers .

- Temperature control : Pre-equilibrate plates at 37°C to minimize thermal fluctuations .

- Enzyme batch consistency : Validate TMPRSS2 activity with a reference substrate (e.g., Boc-EAR-AMC) to rule out enzyme variability .

Q. How can researchers resolve conflicting data when Boc-Gln-Ala-Arg-AMC·HCl shows unexpected inhibition or activation in novel protease assays?

- Methodological Answer :

- Cross-reactivity testing : Screen against structurally similar proteases (e.g., trypsin, factor XIa) using selective inhibitors .

- Substrate specificity : Compare kinetic parameters (Km, kcat) with alternative substrates (e.g., Z-Gly-Pro-Arg-AMC) .

- Dose-response validation : Test substrate concentrations from 1–100 µM to identify saturation or inhibition artifacts .

Q. What are the best practices for determining kinetic parameters (Km, Vmax) using Boc-Gln-Alla-Arg-AMC·HCl in protease assays?

- Methodological Answer :

- Substrate titration : Use 0.5× to 5× Km (typically 1–50 µM) to capture Michaelis-Menten curves .

- Data fitting : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Km and Vmax, excluding outlier timepoints .

- Correction factors : Account for inner-filter effects at high AMC concentrations by diluting samples pre-measurement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.